molecular formula C21H24FN3S B2399251 1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea CAS No. 847388-96-9

1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea

Cat. No.: B2399251
CAS No.: 847388-96-9
M. Wt: 369.5
InChI Key: JPIORWPTKXZTLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This thiourea derivative features a 2-ethyl-6-methylphenyl group attached to one nitrogen of the thiourea moiety and a 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl group on the other nitrogen. The compound’s structure combines a substituted indole system with a disubstituted phenyl ring, likely influencing its physicochemical properties and biological interactions.

Properties

IUPAC Name

1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3S/c1-4-15-7-5-6-13(2)20(15)25-21(26)23-11-10-17-14(3)24-19-9-8-16(22)12-18(17)19/h5-9,12,24H,4,10-11H2,1-3H3,(H2,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIORWPTKXZTLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=S)NCCC2=C(NC3=C2C=C(C=C3)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 2-ethyl-6-methylaniline with 5-fluoro-2-methyl-1H-indole-3-ethylamine in the presence of thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired thiourea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process would include steps such as:

  • Mixing the starting materials in a solvent.
  • Adding the thiocarbonyl reagent.
  • Controlling the reaction temperature and pH.
  • Purifying the product through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids under acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogens or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea typically involves the reaction of 2-ethyl-6-methylaniline with 5-fluoro-2-methyl-1H-indole-3-ethylamine in the presence of a thiocarbonyl reagent. The reaction is conducted under controlled temperature and pH to ensure the formation of the desired thiourea linkage. In industrial applications, automated reactors and continuous flow systems may be employed to optimize yield and purity.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with varied properties. The thiourea group is particularly valuable for forming hydrogen bonds, which can enhance interactions with other molecular entities.

Biology

The biological applications of this compound are primarily centered around its potential as an enzyme inhibitor . Studies suggest that the compound may interact with specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects. Its ability to modulate enzyme activity makes it a candidate for further investigation in biochemical research.

Medicine

In medicinal chemistry, this compound has garnered attention for its therapeutic potential , particularly in cancer research. Preliminary studies indicate that it may influence cellular pathways related to cell proliferation and apoptosis. The compound's interaction with molecular targets could inhibit cancer cell growth, making it a subject of interest for developing novel anticancer agents .

Case Studies and Research Findings

Recent studies have explored various aspects of this compound:

  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes linked to cancer progression. For instance, its interaction with certain kinases has shown promise in reducing tumor growth in vitro .
  • Anticancer Activity : A study conducted on several derivatives of thiourea compounds demonstrated that modifications can enhance anticancer activity against different cell lines. The presence of the indole moiety was found to be crucial for achieving higher efficacy against human cancer cells .
  • Structure–Activity Relationship (SAR) : Investigations into the structure–activity relationship have revealed that substituents on the phenyl and indole rings significantly affect biological activity. Compounds with halogen substitutions exhibited increased potency against cancer cell lines, suggesting pathways for further optimization .

Mechanism of Action

The mechanism by which 1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea exerts its effects involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for cancer research.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Thiourea Derivatives

Substitution Patterns and Bioactivity

Thiourea derivatives exhibit diverse biological activities depending on substituent groups. Key comparisons include:

Antibacterial Activity
  • 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea ():
    • Substituents : 3,4-dichlorophenyl and indol-3-yl ethyl groups.
    • Activity : Maximum antibacterial efficacy against S. aureus and S. cocci, attributed to electron-withdrawing chlorine atoms enhancing membrane penetration .
  • 1-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)thiourea (7f) (): Substituents: Nitrophenyl and phenothiazine moieties. Activity: MIC of 62.5 µg/mL against S. aureus, comparable to ciprofloxacin. The nitro group likely improves DNA gyrase inhibition .

The 5-fluoro-2-methylindole moiety could mimic bioactive indole derivatives, such as those in , which showed moderate-to-high antibacterial activity .

Antifungal and Antiviral Activity
  • Furochromenethylthiourea Derivatives (): Substituents: Methoxy, bromo, or methyl groups on phenyl rings. Activity: Limited antifungal data reported, but structural complexity (e.g., furochromene) may hinder microbial resistance .
  • Quinoxalinylethylpyridylthioureas (): Substituents: Bromopyridyl and isoindoloquinoxaline groups. Activity: No significant HIV-1 RT inhibition, suggesting substituent-dependent target specificity .

Physicochemical Properties

Key properties of analogs and their implications:

Compound Melting Point (°C) Yield (%) Notable Substituents Reference
Target Compound Not reported Not reported 2-ethyl-6-methylphenyl, 5-fluoro-2-methylindole
5b () 221.5–222.5 68 3-fluorobenzoyl, chloroethyl
11a () 214–216 56.5 p-tolyl, furochromene
7f () Not reported Not reported 4-nitrophenyl, phenothiazine
  • Solubility : Bulky substituents (e.g., furochromene in ) reduce solubility, whereas the target’s simpler substituents might improve aqueous compatibility .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : Nitro () and chloro () substituents enhance antibacterial activity via improved target binding or membrane disruption .
  • Indole Modifications : Fluorination at the 5-position (as in the target) may mimic natural indole signaling molecules, improving interactions with bacterial or fungal enzymes .
  • Steric Effects: Bulky groups (e.g., phenothiazine in ) can limit activity despite favorable electronic properties, highlighting the need for balanced substituent design .

Biological Activity

1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea is a thiourea derivative that has garnered attention for its diverse biological activities. Thiourea compounds are known for their versatility in medicinal chemistry, exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific thiourea compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a thiourea group, which is characterized by the presence of sulfur (S) and nitrogen (N) atoms. This functional group is crucial in mediating various biological interactions due to its ability to form hydrogen bonds and interact with enzyme active sites.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The thiourea moiety can inhibit enzymes by binding to their active sites, disrupting their normal function.
  • Cellular Pathway Modulation : The compound may influence cellular pathways related to cell proliferation and apoptosis, making it a candidate for cancer treatment.

Anticancer Activity

Thiourea derivatives have shown promising anticancer properties. Research indicates that this compound can effectively target cancer cell lines:

  • In vitro Studies : The compound demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, including pancreatic and breast cancer cells .
  • Mechanism : It appears to limit angiogenesis and alter signaling pathways within cancer cells, contributing to its anticancer efficacy .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties:

  • Bacteriostatic Effects : Studies have shown that thiourea derivatives can inhibit bacterial growth. The presence of long alkyl chains enhances these effects by increasing lipophilicity, which aids in disrupting microbial cell walls .
  • Case Study : A related thiourea derivative demonstrated effective bacteriostatic activity against strains such as E. coli and S. aureus .

Antioxidant Activity

Research indicates that thiourea derivatives possess antioxidant capabilities:

  • Radical Scavenging : Compounds similar to this thiourea have shown high reducing potential against free radicals in assays like DPPH and ABTS .

Data Table: Biological Activities of Thiourea Derivatives

Activity TypeIC50 Value (µM)Target Organisms/Cell LinesReference
Anticancer3 - 14Pancreatic, Prostate, Breast Cancer Cells
AntimicrobialVariesE. coli, S. aureus
Antioxidant45 - 52Free Radicals (DPPH Assay)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.